![molecular formula C8H17ClN2O2 B1520710 N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride CAS No. 1177302-19-0](/img/structure/B1520710.png)
N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride
Overview
Description
“N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride” is a chemical compound with the molecular formula C8H17ClN2O2 . It has an average mass of 208.686 Da and a monoisotopic mass of 208.097855 Da . This compound is also known as GSK-101.
Molecular Structure Analysis
The InChI code for “N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride” is 1S/C8H16N2O2.ClH/c1-10(12-2)8(11)7-3-5-9-6-4-7;/h7,9H,3-6H2,1-2H3;1H
. This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride” is a solid compound . It has a molecular weight of 208.69 .
Scientific Research Applications
Synthesis Techniques
N-methoxy-N-methylamides, including N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride, are synthesized using various techniques. One method involves reacting carboxylic acids with N,O-dimethylhydroxylamine hydrochloride using trichloromethyl chloroformate and triethylamine (Kim, Lee, Han, & Kay, 2003). Another approach uses S,S-Di(2-pyridyl) Dithiocarbonate for the synthesis of N-methoxy-N-methylamides from carboxylic acids (Lee & Park, 2002).
Antitumor Agents
N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride and its derivatives show potential as antitumor agents. For instance, acridine derivatives, including N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, exhibit significant antitumor activity, with specific derivatives showing high selectivity toward certain cancer cell lines (Rewcastle, Atwell, Chambers, Baguley, & Denny, 1986).
Chemical Reactions
N-methoxy-N-methylamides like N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride demonstrate unique reactivity with basic reagents, offering new avenues for chemical reactions. An example is the competitive transfer of a hydroxymethyl group observed in reactions involving these compounds (Graham & Scholz, 1990).
Enantioselective Synthesis
The compound has applications in enantioselective synthesis. For instance, N-methoxy-N-methylamide derived from (S)-methylpyroglutamate was used in the addition of Grignard reagents, leading to enantioselective products (Calvez, Chiaroni, & Langlois, 1998).
Aminocarbonylation Reactions
N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride derivatives are used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This process has been applied to various substrates, including iodoalkenes, demonstrating versatility in organic synthesis (Takács, Kabak-Solt, Mikle, & Kollár, 2014).
Drug Discovery
The compound's derivatives are being explored in drug discovery, particularly in the synthesis of cannabinoid receptor antagonists and other biologically active molecules. Modifications of the aminopiperidine region in these compounds are being investigated for their effects on receptor binding affinity and efficacy (Francisco et al., 2002).
Safety and Hazards
properties
IUPAC Name |
N-methoxy-N-methylpiperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-10(12-2)8(11)7-3-5-9-6-4-7;/h7,9H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSMOXRISJIYGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCNCC1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methylpiperidine-4-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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